molecular formula C9H8F3N3 B3264988 (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine CAS No. 400781-05-7

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine

Cat. No.: B3264988
CAS No.: 400781-05-7
M. Wt: 215.17 g/mol
InChI Key: SBACTKCQVUFKLY-UHFFFAOYSA-N
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Description

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine is an organic compound characterized by the presence of a trifluoromethyl group and a diazirine ring attached to a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine typically involves the introduction of the trifluoromethyl group and the diazirine ring onto a phenylmethanamine backbone. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with diazirine precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazirine ring to other functional groups.

    Substitution: The trifluoromethyl group and diazirine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated phenylmethanone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine involves its ability to form covalent bonds with target molecules upon activation by light (photolysis). The diazirine ring, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds of target molecules. This property makes it a valuable tool in studying molecular interactions and mapping active sites in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Similar structure but lacks the diazirine ring.

    (4-Trifluoromethylphenyl)methanamine: Another related compound with a trifluoromethyl group but different functional groups attached to the phenyl ring.

Uniqueness

The presence of both the trifluoromethyl group and the diazirine ring in (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine makes it unique. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the diazirine ring provides a reactive site for photolabeling and cross-linking studies. This combination of properties is not commonly found in other similar compounds, making it particularly valuable in research applications .

Properties

IUPAC Name

[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBACTKCQVUFKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triphenylphosphine polymer bound (Fluka, cat #93094) (1.6 g/mol, 6.3 mmol) was added to an aqueous (378 μL, 21.0 mmol)/THF (10 mL) solution of 3-[4-(azidomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine (506 mg, 2.1 mmol). The mixture was shaken until the starting material was no longer evident by TLC analysis (18 h). The triphenylphosphine-based support was filtered, washed with CH2Cl2, and the filtrate was concentrated in vacuum to obtain 350 mg (80%) of a yellow oil corresponding to the free amine: 1H NMR (CDCl3) δ 1.35-1.50 (br s, NH2), 3.89 (s, CH2), 7.17 (d, J=8.2 Hz, 2 C6H4), 7.35 (d, J=8.2 Hz, 2 C6H4); 13C NMR (CDCl3): δ 28.4 (q, J=39.9 Hz, C diazirine), 45.9 (CH2NH2), 122.2 (q, J=273.2 Hz, CF3), 126.7 (C6H2), 127.5 (C6H2), 145.0 (C6H2) (one peak is overlapped with an other one).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-[4-(azidomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine
Quantity
506 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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